Ggpl-III Ggpl-III
Brand Name: Vulcanchem
CAS No.:
VCID: VC1906615
InChI: InChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1
SMILES:
Molecular Formula: C49H99N2O17P2+
Molecular Weight: 1050.3 g/mol

Ggpl-III

CAS No.:

Cat. No.: VC1906615

Molecular Formula: C49H99N2O17P2+

Molecular Weight: 1050.3 g/mol

* For research use only. Not for human or veterinary use.

Ggpl-III -

Specification

Molecular Formula C49H99N2O17P2+
Molecular Weight 1050.3 g/mol
IUPAC Name 2-[[2-amino-3-[[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Standard InChI InChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1
Standard InChI Key DYUSAFAVUZQTAA-BHDCBWRSSA-O
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Introduction

Structural Characterization of GGPL-III

Chemical Composition and Molecular Structure

GGPL-III possesses a complex molecular structure identified as 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol . This elaborate structure features a glucose moiety linked to diacylglycerol, with additional phosphocholine and aminodihydroxypropane-phospho groups that contribute to its unique antigenic properties. The intricate arrangement of these chemical components provides GGPL-III with distinctive immunological characteristics that distinguish it from other bacterial membrane lipids.

Comparative Analysis with GGPL-I

Both GGPL-III and GGPL-I share a basic structural foundation but differ significantly in their polar head groups . While GGPL-I has a simpler structure defined as phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol, GGPL-III contains additional aminodihydroxypropane and phospho groups that confer unique biological properties . The structural relationships between these glycolipids are summarized in Table 1.

Table 1: Structural Comparison of GGPL-I and GGPL-III

FeatureGGPL-IGGPL-III
Complete StructurePhosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol
Head GroupPhosphocholine onlyPhosphocholine-aminodihydroxypropane-phospho
Base Structure6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol6'-alpha-glucopyranosyl-(1'-3)-1, 2-diacyl-glycerol
Species SpecificityExclusive to M. fermentansExclusive to M. fermentans

Physical Properties and Membrane Integration

As an amphipathic molecule, GGPL-III integrates into the mycoplasma membrane with its hydrophobic diacylglycerol tails embedded in the lipid bilayer while its hydrophilic head groups project outward. This orientation allows GGPL-III to function as a surface antigen, facilitating interaction with host immune systems during infection. The distinctive molecular architecture of GGPL-III contributes to the structural integrity of the M. fermentans membrane while simultaneously serving as an immunological target.

Distribution and Expression of GGPL-III

Species Specificity of GGPL-III

Thin-layer chromatography (TLC) immunostaining has conclusively demonstrated that GGPLs, including GGPL-III, are the main lipid antigens exclusively expressed by M. fermentans. Anti-M. fermentans serum predominantly reacts with these GGPLs, while sera against other mycoplasma species (including M. arginini, M. hyorhinis, M. pneumonia, M. primatum, Acholeplasma laidlawii, M. hominis, M. orale, and M. salivarium) show no reactivity with GGPL-I or GGPL-III . This high degree of specificity establishes GGPL-III as a definitive biomarker for M. fermentans identification.

Quantitative Analysis in M. fermentans Strains

Research has revealed considerable heterogeneity in GGPL-III expression across different M. fermentans strains. Quantitative analyses have demonstrated that GGPL-III can constitute anywhere from undetectable levels to as much as 35% of total phospholipids depending on the specific strain . This variability might reflect adaptations to different host environments or growth conditions and could potentially influence virulence or immunogenicity. Table 2 summarizes the distribution patterns of GGPL-III in M. fermentans.

Table 2: Distribution and Quantification of GGPL-III in Mycoplasma fermentans

ParameterValue/Range
Minimum ConcentrationUndetectable levels in some strains
Maximum ConcentrationUp to 35% of total phospholipids
Strain VariabilityHigh heterogeneity among different isolates
Occurrence PatternAll M. fermentans strains contain GGPL-I and/or GGPL-III
Cross-species DetectionNot detected in any other mycoplasma species tested

Phylogenetic Significance

The unique presence of GGPLs in M. fermentans indicates the existence of a distinctive choline metabolic pathway in this species . This metabolic specialization has significant phylogenetic implications, potentially offering insights into the evolutionary history and divergence of mycoplasma species. The conservation of GGPL biosynthetic capabilities exclusively within M. fermentans suggests that these glycolipids may confer specific advantages in the ecological niches occupied by this organism.

Biosynthesis and Metabolism

Regulation of GGPL-III Expression

The mechanisms regulating the expression of GGPL-III in M. fermentans remain incompletely understood. The substantial variation in GGPL-III content across different strains suggests the existence of regulatory systems that respond to environmental conditions, potentially influencing pathogenicity and host-pathogen interactions. Further research is needed to elucidate the genetic and environmental factors that govern GGPL-III production in various contexts.

Immunological Properties of GGPL-III

Antigenic Characteristics

GGPL-III functions as a major species-specific immunodeterminant of M. fermentans, eliciting strong antibody responses during infection . The unique structural features of GGPL-III, particularly its phosphocholine component and distinctive head group, contribute to its immunogenicity and antigenic specificity. The recognition of GGPL-III by the host immune system represents a crucial aspect of the immunological response to M. fermentans infection.

Interaction with Innate Immune System

Unlike bacterial lipoproteins that signal primarily through Toll-like receptor 2 (TLR2), GGPL-III appears to interact with the immune system through different mechanisms . Experimental evidence indicates that GGPL-III exerts its effects independent of T cells and active TLR4, suggesting the involvement of alternative pattern recognition receptors or signaling pathways . This distinctive mode of immune activation may contribute to the unique pathological profile associated with M. fermentans infections.

Cell-Specific Immune Responses

Research using deficient mouse models has provided crucial insights into the cellular mediators of GGPL-III-induced responses. The immunomodulatory effects of GGPL-III persist in mice lacking T cells or functional TLR4 but are significantly attenuated in mice deficient in macrophages, interleukin-1, or histidine decarboxylase . These findings establish macrophages as primary responders to GGPL-III and identify interleukin-1 and histamine as key mediators of its inflammatory effects. Table 3 summarizes these differential responses across various mouse models.

Table 3: Immunological Effects of GGPL-III in Various Mouse Models

Mouse ModelEffect on Nickel AllergyMechanistic Implication
Wild-typePromotion of allergic responseBaseline effect
T cell-deficientMaintained promotionIndependent of T cell function
TLR4-deficientMaintained promotionIndependent of TLR4 signaling
Macrophage-depletedMarkedly reduced promotionDependent on macrophages
Interleukin-1-deficientMarkedly reduced promotionDependent on IL-1 pathway
Histidine decarboxylase-deficientMarkedly reduced promotionDependent on histamine production

GGPL-III in Disease Pathogenesis

Detection in Rheumatoid Arthritis Patients

GGPL-III has been detected in approximately 38% of patients with rheumatoid arthritis (RA) . This significant prevalence suggests a potential association between M. fermentans infection or GGPL-III exposure and the development or progression of RA in a substantial subset of patients. The presence of this unique glycolipid in a considerable proportion of RA cases raises important questions about its potential role in disease etiology or exacerbation.

Experimental Evidence in Arthritis Models

In experimental settings, synthetic GGPL-III has been shown to promote collagen-induced arthritis in mouse models . While GGPL-III alone exhibits relatively modest inflammatory activity, it significantly enhances arthritis severity when administered in the context of collagen immunization. This promotional effect, though less potent than that of Escherichia coli lipopolysaccharide (LPS), highlights the potential role of GGPL-III as a disease modifier rather than a primary initiator .

Effects on Allergic Responses

Beyond arthritis, GGPL-III has demonstrated the capacity to enhance allergic responses, specifically nickel allergy in mice . This augmenting effect on hypersensitivity reactions broadens the potential pathological significance of GGPL-III to include allergic disorders and suggests a general immunomodulatory role that might extend to various inflammatory conditions. The clinical and experimental significance of GGPL-III is summarized in Table 4.

Table 4: Clinical and Experimental Significance of GGPL-III

Clinical AspectFindingReference
Prevalence in Rheumatoid ArthritisDetected in 38% of patients
Effect in Arthritis ModelPromotion of collagen-induced arthritis
Comparative PotencyLess powerful than E. coli lipopolysaccharide
Independent ActionMinimal inflammatory effect when administered alone
Disease-Modifying CapacitySignificant enhancement of pre-existing inflammatory conditions

Mechanistic Insights from Animal Models

Studies in mouse models have revealed that the pro-inflammatory effects of GGPL-III on both arthritis and allergic responses operate primarily through the innate immune system . The requirement for macrophages, interleukin-1, and histamine production suggests a mechanistic pathway involving macrophage activation, cytokine production, and histamine-mediated inflammatory responses. These mechanistic insights provide a foundation for understanding how GGPL-III may contribute to inflammatory pathologies in human patients.

Diagnostic and Research Applications

GGPL-III as a Biomarker for M. fermentans Infection

The species-specific nature of GGPL-III makes it an ideal biomarker for detecting M. fermentans infections . Techniques such as TLC immunostaining can identify GGPL-III in clinical samples, potentially facilitating the diagnosis of M. fermentans-associated diseases. The high specificity of GGPL-III for M. fermentans provides a valuable diagnostic tool for identifying infections caused by this particular mycoplasma species.

Synthetic GGPL-III in Experimental Models

Chemically synthesized GGPL-III has proven invaluable for investigating the biological effects of this glycolipid in various experimental systems . The availability of synthetic GGPL-III enables standardized approaches to studying its interactions with the immune system and its role in disease processes. This synthetic capability has facilitated controlled experiments that have significantly advanced our understanding of GGPL-III biology and pathogenic potential.

Future Directions in GGPL-III Research

Unresolved Questions and Research Opportunities

Despite significant advances in our understanding of GGPL-III, several crucial questions remain unanswered. These include the specific receptors that recognize GGPL-III, the complete signaling pathways activated by GGPL-III-receptor interactions, and the potential role of GGPL-III in diseases beyond arthritis and allergies. Addressing these knowledge gaps presents important opportunities for future research and could yield valuable insights into the pathogenesis of M. fermentans-associated conditions.

Advanced Analytical Approaches

Emerging technologies in lipidomics, structural biology, and immunology offer new possibilities for investigating GGPL-III structure-function relationships. High-resolution analytical techniques could provide more detailed insights into GGPL-III variants, their distribution in clinical samples, and their interactions with immune receptors. These advanced approaches have the potential to resolve outstanding questions and advance our understanding of GGPL-III biology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator